molecular formula C12H16O3 B3019200 4-(2,4-Dimethyl-phenoxy)-butyric acid CAS No. 70442-47-6

4-(2,4-Dimethyl-phenoxy)-butyric acid

Cat. No. B3019200
CAS RN: 70442-47-6
M. Wt: 208.257
InChI Key: OLCDCKDJWZYWDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid, involves specific reactions that could be adapted for the synthesis of 4-(2,4-Dimethyl-phenoxy)-butyric acid. The synthesis process typically includes the formation of an intermediate phenoxy compound followed by the introduction of the butyric acid moiety . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from the conformational analysis of (R,S)-4-amido-2,4-dimethyl-butyric acid derivatives. These derivatives exhibit biconformational nature, which suggests that the this compound may also exhibit multiple stable conformations due to the presence of the dimethyl groups and the flexibility of the butyric acid chain .

Chemical Reactions Analysis

The electrochemical oxidation of phenolic compounds, as studied in the first paper, provides insights into the potential chemical reactions of the phenoxy group in this compound. The phenol undergoes oxidation to form a phenoxenium cation, which can be further reduced to a phenolate anion through a radical intermediate . These reactions are relevant to understanding the electrochemical properties and reactivity of the phenoxy group in the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and reactivity of the compound can be influenced by the presence of the dimethyl groups and the butyric acid moiety. The electrochemical properties, as discussed earlier, would also contribute to the overall chemical behavior of the compound .

Safety and Hazards

Sigma-Aldrich provides “2-(2,4-Dimethyl-phenoxy)-acetic acid” and its derivatives as-is, without any representation or warranty . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

4-(2,4-dimethylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-6-11(10(2)8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDCKDJWZYWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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